Iopanoic acid

概要

説明

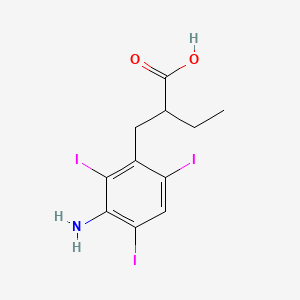

Iopanoic acid is an iodine-containing radiocontrast medium primarily used in cholecystography. It is known for its potent inhibition of thyroid hormone release from the thyroid gland and the peripheral conversion of thyroxine (T4) to triiodothyronine (T3) . The chemical formula of this compound is C11H12I3NO2, and it has a molar mass of 570.935 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Iopanoic acid can be synthesized through a multi-step process involving the iodination of aniline derivatives. The key steps include:

Iodination: Aniline is iodinated to form 2,4,6-triiodoaniline.

Alkylation: The triiodoaniline is then alkylated with a suitable alkyl halide to introduce the butanoic acid side chain.

Oxidation: The final step involves the oxidation of the intermediate to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and alkylation reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group.

Reduction: The compound can be reduced to form various iodinated derivatives.

Substitution: this compound can participate in substitution reactions, especially involving the iodine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced iodinated compounds.

Substitution: Various substituted this compound derivatives.

科学的研究の応用

Thyroid Hormone Regulation

Iopanoic acid is recognized for its ability to inhibit the conversion of thyroxine (T4) to triiodothyronine (T3), which is crucial in managing thyroid hormone levels. This property has been extensively studied, particularly in the context of hyperthyroidism:

- Hyperthyroidism Treatment : A study demonstrated that this compound could effectively reduce serum T3 levels in patients with severe hyperthyroidism. In a case where it was administered alongside propylthiouracil, total T3 levels decreased significantly; however, free T3 levels did not normalize, indicating limited efficacy in long-term management of hyperthyroidism .

- Effects on Thyroid Hormone Receptors : Research indicates that this compound inhibits iodothyronine binding to nuclear receptors, affecting growth hormone production and T3 generation from T4 in pituitary cells. This suggests that while it decreases T3 levels, it may alter the biological activity of thyroid hormones .

- Caloric Restriction Studies : In clinical trials involving morbidly obese men undergoing calorie restriction, this compound was shown to further decrease T3 production significantly compared to underfeeding alone. This highlights its role in modulating thyroid function during metabolic changes .

Veterinary Medicine

This compound has also found applications in veterinary medicine, particularly in treating feline hyperthyroidism:

- Feline Hyperthyroidism : A study involving cats indicated that this compound could provide acute management for thyrotoxicosis. While some cats showed a partial response to treatment, the effects were not sustained over time, suggesting it may not be suitable for long-term therapy .

Cartilage Protection

Recent studies have explored the potential chondroprotective effects of this compound:

- Mechanical Stress Models : In an experimental setup using aged human osteochondral explants subjected to mechanical stress, this compound was tested for its ability to protect cartilage integrity. Results indicated that this compound could mitigate detrimental signaling and preserve cartilage health when delivered through nanoparticle encapsulation . This opens avenues for further research into its use in osteoarthritis management.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Case Studies and Clinical Trials

Several clinical trials and case studies have documented the effects of this compound:

- A clinical trial involving calorie-restricted obese men highlighted the compound's role in further reducing T3 levels during metabolic stress .

- A case study on a patient with severe hyperthyroidism illustrated the rapid reduction of total T3 but cautioned against reliance on this compound due to persistent free T3 levels and potential complications .

作用機序

ヨードパノ酸は、チロキシン(T4)からトリヨードチロニン(T3)への変換に関与する酵素を阻害することで効果を発揮します。 具体的には、この変換を触媒する5'-脱ヨウ素化酵素(DIO1およびDIO2)を阻害します。これらの酵素は、甲状腺、肝臓、腎臓、骨格筋、心臓、脳、下垂体などのさまざまな組織に存在します 。 この阻害は、T3レベルの低下につながり、甲状腺機能亢進症などの状態に有益です .

類似化合物:

- ヨードパノ酸

- イポデートナトリウム

比較:

類似化合物との比較

- Iodopanoic acid

- Ipodate sodium

Comparison:

- Iodopanoic acid: Similar to iopanoic acid, iodopanoic acid is also used as a radiocontrast medium and has similar inhibitory effects on thyroid hormone release and conversion .

- Ipodate sodium: Another iodine-containing radiocontrast agent, ipodate sodium shares similar properties and applications with this compound but differs in its chemical structure and pharmacokinetics .

This compound stands out due to its specific inhibition of thyroid hormone conversion, making it particularly useful in managing thyroid-related disorders .

生物活性

Iopanoic acid, also known as Telepaque, is an iodinated cholecystographic agent primarily used for imaging the gallbladder. However, its biological activity extends beyond radiological applications, particularly in the field of endocrinology, where it plays a significant role in managing thyroid disorders. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic uses, and relevant case studies.

This compound functions primarily as an inhibitor of deiodinase enzymes, particularly 5'-deiodinase. This inhibition reduces the conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). The compound has demonstrated varying degrees of inhibition across different deiodinase isoforms:

- DIO1 : IC50 = 97 µM

- DIO2 : IC50 = 231 µM

- DIO3 : No significant inhibition observed under standard assay conditions .

This selective inhibition has significant implications for its use in treating hyperthyroid conditions.

Therapeutic Applications

This compound is utilized in various clinical scenarios, particularly in managing hyperthyroidism and conditions related to thyroid hormone excess. Key therapeutic applications include:

- Amiodarone-Induced Thyrotoxicosis (AIT) : In patients with AIT, this compound has been shown to rapidly restore euthyroidism. A study involving seven patients demonstrated that treatment with this compound (1 g/day for an average of 13 days) effectively normalized serum-free T3 levels while maintaining serum-free T4 levels .

- Thyrotropin-Secreting Tumors : In a case study involving two patients with thyrotropinomas, this compound was administered perioperatively to achieve rapid normalization of serum-free T4 and T3 levels, demonstrating its effectiveness even when antithyroid drugs failed .

Case Studies and Research Findings

Several studies have highlighted the biological activity and clinical efficacy of this compound:

- Study on Xenopus laevis : Research conducted on Xenopus laevis indicated that exposure to this compound resulted in altered thyroid hormone profiles consistent with hyperthyroxinemia. The study noted delayed metamorphosis and reduced growth at higher concentrations, suggesting potential ecological risks associated with endocrine disruption .

- Hyperthyroidism Management : A controlled study reported that patients treated with this compound showed a significant decrease in serum T3 levels over time, correlating with increased growth hormone responsiveness in thyrotoxic patients . This suggests that this compound not only manages thyroid hormone levels but may also influence other hormonal pathways.

- Thyroidectomy Preparation : In patients preparing for total thyroidectomy due to AIT, the use of this compound allowed for safe surgical intervention by quickly controlling hyperthyroid symptoms without significant complications .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

化学反応の分析

Enzymatic Deiodination Reactions

Iopanoic acid acts as both a substrate and inhibitor of iodothyronine deiodinases (DIOs), enzymes critical in thyroid hormone metabolism.

Inhibition of Deiodinase Enzymes

-

Mechanism : Competitively inhibits 5'-deiodinase (DIO1 and DIO2), blocking the conversion of thyroxine (T₄) to triiodothyronine (T₃) .

-

Kinetic Data :

-

Substrate Activity : Undergoes monodeiodination via DIO1 in microsomal liver preparations (e.g., mouse), generating deiodinated metabolites .

Impact on Thyroid Hormone Dynamics

Radioiodination via Isotope Exchange

This compound derivatives undergo efficient radioiodination under specific conditions, enabling radiopharmaceutical applications.

Reaction Conditions and Yields

-

Substrates : Cholesteryl iopanoate, cyclohexyl iopanoate.

-

Performance :

Substrate Reaction Time (h) Radiochemical Yield (%) Cholesteryl iopanoate (Et) 1 98 Cyclohexyl iopanoate 1.5 91 -

Catalysis : Pivalic acid enhances reaction rates by acting as both solvent and acid catalyst .

Analytical Characterization of Reactions

Advanced techniques quantify reaction products and validate mechanisms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Application : Measures deiodination products (e.g., 3,3’-T₂ from DIO1, T₃ from DIO2) in enzyme inhibition assays .

-

Conditions :

Sandell-Kolthoff (SK) Reaction

-

Principle : Colorimetric detection of iodide released during deiodination .

-

Sensitivity : Detects ≥60 pmol iodide, correlating with 19% substrate consumption .

Environmental and Toxicological Reactions

This compound disrupts thyroid pathways in aquatic species, demonstrating ecotoxicological relevance.

Key Findings in Japanese Medaka

-

Molecular Effects : Suppresses dio1 and dio2 expression, elevating T₄/T₃ levels .

-

Adverse Outcomes : Inhibits swim bladder inflation (EC₅₀ = 5.3 μM) and reduces swimming performance .

Synthetic and Stability Considerations

特性

IUPAC Name |

2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRFJRBSRORBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12I3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023159 | |

| Record name | Iopanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

CREAM-COLORED SOLID; SOL IN DIL ALKALI, 95% ALC, OTHER ORG SOLVENTS /DL-ISOMER/, INSOL IN WATER; SOL IN CHLOROFORM & ETHER; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES | |

| Record name | IOPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

.../IT/ SUPPRESSES THYROID FUNCTION IN EUTHYROID AND HYPERTHYROID INDIVIDUALS., TSH INDUCED SECRETION OF 3,3'-DIIODOTHYRONINE, 3',5'-T2, & 3,5-T2 BY PERFUSED DOG THYROID WAS DETERMINED. IOPANOATE (10-5 MOLAR) & IPODATE (10-5 MOLAR), BOTH INHIBITORS OF PERIPHERAL IODOTHYRONINE DEIODINATION, INHIBITED 3,3'-DIIODOTHYRONINE SECRETION., THE ABILITY OF ROENTGENOGRAPHIC CONTRAST AGENTS TO INHIBIT BINDING OF (125)I-LABELED T3 TO NUCLEAR RECEPTORS WAS STUDIED DURING INCUBATION OF RAT LIVER NUCLEI OR NUCLEAR EXTRACTS IN VITRO & AFTER IP ADMIN OF THE AGENTS IN VIVO. IOPANOIC ACID INHIBITED BINDING OF T3-(125)I IN VITRO., CHANGES IN CONCN OF TSH, THYROXINE, T3, & REVERSE T3 IN SERUM WERE EXAMINED IN 21 MALE EUTHYROID SUBJECTS AFTER ORAL ADMIN OF 3 G/DAY OF IOPANOIC ACID. CONCN OF TSH, THYROXINE, & REVERSE T3 INCREASED, WHEREAS CONCN OF T3 DECREASED AFTER ADMIN OF IOPANOIC ACID. | |

| Record name | IOPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

POWDER | |

CAS No. |

96-83-3 | |

| Record name | (±)-Iopanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopanoic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | iopanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | IOPANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iopanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iopanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE9794P71J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IOPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MELTS WITH DECOMP BETWEEN 152 DEG & 158 °C, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): -5.2 +/- 0.1 DEG @ 20 °C/D; MP: 162-163 °C /L-ISOMER/, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): +5.1 +/- 0.1 DEG @ 20 °C/D; MP: 162 °C /D-ISOMER/ | |

| Record name | IOPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。